molecular formula C4H5NO B14325231 1-Nitrosobicyclo[1.1.0]butane CAS No. 104835-36-1

1-Nitrosobicyclo[1.1.0]butane

Cat. No.: B14325231
CAS No.: 104835-36-1
M. Wt: 83.09 g/mol
InChI Key: PDOOAXMLTDHMBT-UHFFFAOYSA-N
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Description

1-Nitrosobicyclo[110]butane is a highly strained bicyclic compound characterized by its unique structure, which includes a nitroso group attached to a bicyclo[110]butane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrosobicyclo[1.1.0]butane typically involves the nitrosation of bicyclo[1.1.0]butane derivatives. One common method includes the reaction of bicyclo[1.1.0]butane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the highly strained product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Nitrosobicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy from its bicyclic structure. Common reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted bicyclo[1.1.0]butane compounds .

Mechanism of Action

The mechanism of action of 1-Nitrosobicyclo[1.1.0]butane is largely influenced by the release of strain energy upon reaction. The nitroso group can participate in various chemical transformations, often involving the cleavage of the strained bicyclic structure. This leads to the formation of more stable products and the release of significant energy, which can drive further reactions .

Properties

CAS No.

104835-36-1

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

1-nitrosobicyclo[1.1.0]butane

InChI

InChI=1S/C4H5NO/c6-5-4-1-3(4)2-4/h3H,1-2H2

InChI Key

PDOOAXMLTDHMBT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C2)N=O

Origin of Product

United States

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